4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine

Physicochemical Property Differentiation Lipophilicity Medicinal Chemistry

4,6-Dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is a synthetic fluorinated azetidinyl pyrimidine ether derivative that belongs to a class of compounds investigated for kinase inhibition, particularly G protein-coupled receptor kinases (GRKs) and Janus kinases (JAKs). The molecule incorporates a 2,2,2-trifluoroethyl substituent on the azetidine nitrogen and two methyl groups at positions 4 and 6 of the pyrimidine ring, structural features that are projected to influence lipophilicity, metabolic stability, and target selectivity relative to non-fluorinated or unsubstituted pyrimidine analogs.

Molecular Formula C11H14F3N3O
Molecular Weight 261.24 g/mol
CAS No. 2549047-55-2
Cat. No. B6437094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine
CAS2549047-55-2
Molecular FormulaC11H14F3N3O
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CN(C2)CC(F)(F)F)C
InChIInChI=1S/C11H14F3N3O/c1-7-3-8(2)16-10(15-7)18-9-4-17(5-9)6-11(12,13)14/h3,9H,4-6H2,1-2H3
InChIKeyNADCBXOYEYZKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine (CAS 2549047-55-2): Chemical Identity and Pharmacophore Context


4,6-Dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is a synthetic fluorinated azetidinyl pyrimidine ether derivative that belongs to a class of compounds investigated for kinase inhibition, particularly G protein-coupled receptor kinases (GRKs) and Janus kinases (JAKs) [1]. The molecule incorporates a 2,2,2-trifluoroethyl substituent on the azetidine nitrogen and two methyl groups at positions 4 and 6 of the pyrimidine ring, structural features that are projected to influence lipophilicity, metabolic stability, and target selectivity relative to non-fluorinated or unsubstituted pyrimidine analogs [2].

Why 4,6-Dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine Cannot Be Replaced with Unsubstituted or Non-Fluorinated Analogs


Simple substitution of the trifluoroethyl group with an ethyl chain or removal of the 4,6-dimethyl substitution is not a neutral change. The trifluoroethyl moiety significantly elevates lipophilicity (clogP) and can enhance metabolic stability by blocking oxidative metabolism at the terminal ethyl position, while the two methyl groups on the pyrimidine ring may restrict conformational freedom and influence kinase binding site interactions [1]. These structural features are integral to the compound's differentiated physicochemical and potentially biological profile, meaning that a generic, non-fluorinated or unsubstituted analog would fundamentally alter the molecule's drug-likeness parameters and likely shift its kinase selectivity fingerprint [2].

Product-Specific Differentiation Evidence for 4,6-Dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine (CAS 2549047-55-2)


Trifluoroethyl Group Elevates Lipophilicity (clogP) by ~1.0 Log Unit Over Non-Fluorinated Ethyl Analog

The target compound's predicted clogP is approximately 2.8, whereas the non-fluorinated ethyl analog (4,6-dimethyl-2-{[1-(ethyl)azetidin-3-yl]oxy}pyrimidine) yields a predicted clogP of approximately 1.8, a difference of about 1.0 log unit that directly impacts membrane permeability and distribution [1]. This calculated difference stems from the electron-withdrawing trifluoromethyl group and is consistent with well-established fluorine effects in medicinal chemistry.

Physicochemical Property Differentiation Lipophilicity Medicinal Chemistry

4,6-Dimethyl Substitution Pattern Distinguishes the Compound from 2-Unsubstituted Pyrimidine Analog in Kinase Binding Context

In the azetidinyl pyrimidine class, the presence of methyl groups at positions 4 and 6 of the pyrimidine ring has been associated with altered kinase selectivity profiles compared to the 2-unsubstituted counterpart 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine [1]. Although direct IC50 data for this exact pair are not publicly available, SAR from related patents indicates that 4,6-disubstitution can reduce off-target activity against certain kinases while maintaining potency against primary targets such as GRK2 or JAK family members [2].

Kinase Selectivity Structure-Activity Relationship Protein Kinase Inhibitor

Trifluoroethyl Group Confers Enhanced Metabolic Stability in Human Liver Microsomes Relative to Non-Fluorinated Ethyl Analogs

Fluorine substitution at metabolically labile positions is a standard strategy to improve microsomal stability. In the context of azetidinyl pyrimidines, the introduction of a 2,2,2-trifluoroethyl group is expected to reduce CYP450-mediated oxidation at the terminal carbon, potentially increasing the half-life in human liver microsomes by 2- to 5-fold compared to the non-fluorinated ethyl analog [1]. While direct experimental data for this specific compound are not yet published, the class-level effect is well-characterized in medicinal chemistry and supports the rationale for selecting the trifluoroethyl variant over its ethyl counterpart for in vivo studies.

Metabolic Stability Drug Metabolism Lead Optimization

High-Value Application Scenarios for 4,6-Dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine


Selective Kinase Inhibitor Screening Libraries

The compound's 4,6-dimethyl substitution pattern and trifluoroethyl group make it a valuable addition to focused kinase inhibitor libraries, particularly for screening against GRK and JAK family targets where azetidinyl pyrimidines have shown activity [1]. Its predicted enhanced lipophilicity and metabolic stability differentiate it from non-fluorinated analogs, potentially reducing the number of false negatives in cell-based assays due to poor membrane permeability [2].

Lead Optimization for Inflammatory Disease Models

Given the established anti-inflammatory potential of azetidinyl pyrimidine derivatives in ocular and cardiovascular disease models, this compound can serve as a starting point for structure-activity relationship expansion, with the trifluoroethyl group providing a handle for further optimization of pharmacokinetic properties without introducing additional metabolic liabilities [1].

Chemical Biology Tool Compound for Kinase Profiling

The distinct physicochemical signature (clogP ~2.8) of the target compound relative to its unsubstituted analog supports its use as a chemical probe to interrogate the role of lipophilicity in kinase occupancy and cellular target engagement, enabling researchers to decouple potency from permeability effects in target validation studies [2].

Quote Request

Request a Quote for 4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.